molecular formula C23H23F3N4O2 B2577368 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251545-04-6

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2577368
CAS No.: 1251545-04-6
M. Wt: 444.458
InChI Key: AEYXKHGHDHWTLS-UHFFFAOYSA-N
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Description

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidine moiety, and a trifluoromethoxyphenyl group

Preparation Methods

The synthesis of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: This step may involve the use of piperidine derivatives and coupling reactions.

    Attachment of the Trifluoromethoxyphenyl Group: This can be accomplished through nucleophilic substitution or other suitable reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific biological pathways.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Material Science: The unique structural features of this compound make it suitable for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

When compared to similar compounds, 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine stands out due to its unique combination of structural features. Similar compounds may include other naphthyridine derivatives, piperidine-containing molecules, and trifluoromethoxyphenyl-substituted compounds. Each of these compounds may have distinct properties and applications, but the specific combination of features in this compound contributes to its uniqueness and potential for diverse applications.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2/c1-14-8-10-30(11-9-14)22(31)19-13-27-21-18(7-6-15(2)28-21)20(19)29-16-4-3-5-17(12-16)32-23(24,25)26/h3-7,12-14H,8-11H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYXKHGHDHWTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)OC(F)(F)F)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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